REACTION_CXSMILES
|
C([OH:4])C=C.[Cl:5][CH2:6][CH2:7][C:8](Cl)=[O:9].[C:11]1([CH3:17])C=CC=C[CH:12]=1>>[Cl:5][CH2:6][CH2:7][C:8]([O:9][CH2:17][CH:11]=[CH2:12])=[O:4]
|
Name
|
|
Quantity
|
58.08 g
|
Type
|
reactant
|
Smiles
|
C(C=C)O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
190.46 g
|
Type
|
reactant
|
Smiles
|
ClCCC(=O)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction solution was refluxed for a further 1.5 hours
|
Duration
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1.5 h
|
Type
|
WASH
|
Details
|
The organic phase was washed with 10% strength NaOH solution and twice with H2O
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated
|
Type
|
DISTILLATION
|
Details
|
The product was subsequently distilled at 74° C.
|
Name
|
|
Type
|
product
|
Smiles
|
ClCCC(=O)OCC=C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 104.3 g | |
YIELD: PERCENTYIELD | 71% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |